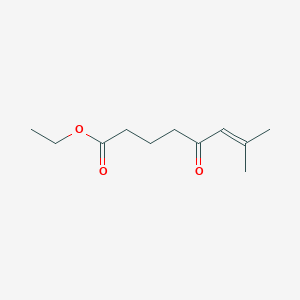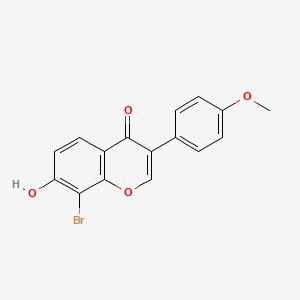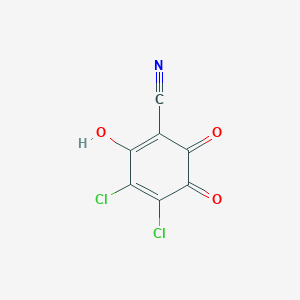![molecular formula C11H9N2O4- B14303050 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 122631-04-3](/img/no-structure.png)
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C11H10N2O4. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a pyrrolo[2,3-c]pyridine core with ethoxycarbonyl and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of ethoxycarbonyl and carboxylate groups can be achieved through esterification and subsequent cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced monitoring systems ensures consistent quality and minimizes the risk of contamination. Industrial production also focuses on cost-effectiveness and environmental sustainability by employing green chemistry principles and waste reduction techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The ethoxycarbonyl and carboxylate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH levels to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations and catalysis studies.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes. Its structural features allow it to act as a probe or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications, including drug development and medicinal chemistry. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable for developing new products and processes.
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and function. This interaction can lead to changes in cellular processes, signaling pathways, and metabolic functions. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes or covalent modifications that alter the target’s behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl picolinate: A similar compound with a pyridine core and ethoxycarbonyl group.
Picolinic acid, ethyl ester: Another related compound with similar functional groups and reactivity.
Ethyl 2-picolinate: Shares structural similarities and chemical properties with 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. The presence of both ethoxycarbonyl and carboxylate groups in a pyrrolo[2,3-c]pyridine framework provides distinct reactivity and versatility. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Eigenschaften
| 122631-04-3 | |
Molekularformel |
C11H9N2O4- |
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-4-6-3-7(10(14)15)12-5-9(6)13-8/h3-5,13H,2H2,1H3,(H,14,15)/p-1 |
InChI-Schlüssel |
JSCVOHFZZXMOPO-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)


![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
